![molecular formula C16H20F3N3O3S B2491936 4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione CAS No. 2380170-63-6](/img/structure/B2491936.png)
4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, a piperazine ring, and a thiane-1,1-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps, starting with the preparation of the key intermediates One common approach is to first synthesize the trifluoromethyl-substituted pyridine derivative, followed by the formation of the piperazine ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using high-efficiency reactors, precise temperature control, and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties may be leveraged in the development of new materials with specialized functions.
Mécanisme D'action
The mechanism of action of 4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity, while the thiane-1,1-dione moiety can participate in redox reactions, influencing the overall biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione: shares similarities with other trifluoromethyl-substituted pyridine derivatives and piperazine-containing compounds.
Unique Features: Its combination of trifluoromethyl, pyridine, piperazine, and thiane-1,1-dione moieties makes it unique, offering distinct chemical and biological properties compared to other compounds.
Propriétés
IUPAC Name |
4-[(1,1-dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3S/c17-16(18,19)14-9-13(1-4-20-14)22-6-5-21(11-15(22)23)10-12-2-7-26(24,25)8-3-12/h1,4,9,12H,2-3,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLLNVYLJHDWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CN2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)
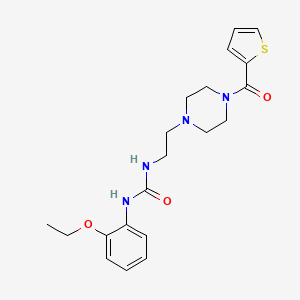
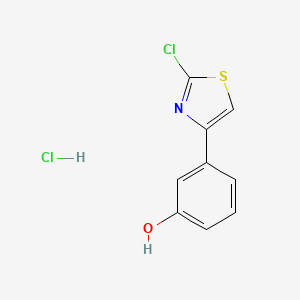

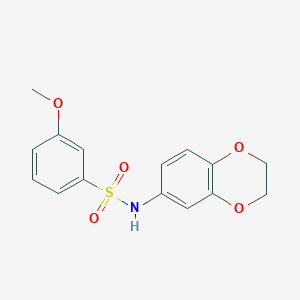
![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)
![[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol](/img/structure/B2491864.png)
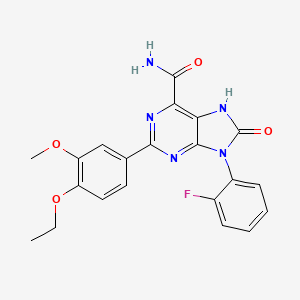
![1,7-dimethyl-3-(3-methylbutyl)-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2491866.png)
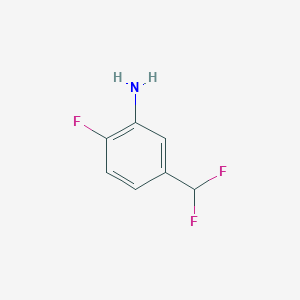
![3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2491868.png)
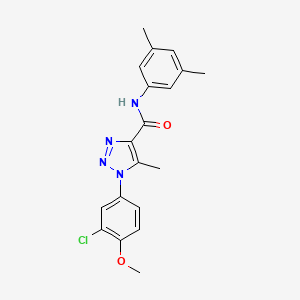
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)
![9-(3-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2491875.png)
